molecular formula C30H60N2O4 B1443742 Glycine, N,N'-1,2-ethanediylbis[N-dodecyl- CAS No. 51287-40-2

Glycine, N,N'-1,2-ethanediylbis[N-dodecyl-

Cat. No. B1443742
CAS RN: 51287-40-2
M. Wt: 512.8 g/mol
InChI Key: UXVRHJPIXJRSPZ-UHFFFAOYSA-N
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Description

Glycine, N,N’-1,2-ethanediylbis[N-dodecyl-] is a chemical compound with the formula C6H12N2O4 . It is also known by other names such as Ethylenediamine-N,N’-diacetic acid, Ethylenediaminediacetic acid, and Ethylenediiminodiacetic acid .


Molecular Structure Analysis

The molecular structure of Glycine, N,N’-1,2-ethanediylbis[N-dodecyl-] consists of a central ethylenediamine moiety, with two glycine residues attached via their amino groups . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

The molecular weight of Glycine, N,N’-1,2-ethanediylbis[N-dodecyl-] is 176.1705 . More detailed physical and chemical properties were not found in the sources I accessed.

Safety And Hazards

While specific safety and hazard information for Glycine, N,N’-1,2-ethanediylbis[N-dodecyl-] was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

2-[2-[carboxymethyl(dodecyl)amino]ethyl-dodecylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-31(27-29(33)34)25-26-32(28-30(35)36)24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3,(H,33,34)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVRHJPIXJRSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CCN(CCCCCCCCCCCC)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80851214
Record name 2,2'-[Ethane-1,2-diylbis(dodecylazanediyl)]diacetic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80851214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N,N'-1,2-ethanediylbis[N-dodecyl-

CAS RN

51287-40-2
Record name 2,2'-[Ethane-1,2-diylbis(dodecylazanediyl)]diacetic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80851214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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